molecular formula C9H6N4OS2 B1437384 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-74-2

2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1437384
CAS No.: 941868-74-2
M. Wt: 250.3 g/mol
InChI Key: IFQVPJIWJWUOBJ-UHFFFAOYSA-N
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Description

2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a unique fusion of thiazole, pyridazine, and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate thiazole and pyridazine precursors. One common method involves the reaction of 2-aminothiophene with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its unique combination of thiazole, pyridazine, and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS2/c10-9-11-6-7(16-9)5(12-13-8(6)14)4-2-1-3-15-4/h1-3H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQVPJIWJWUOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=O)C3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 5
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 6
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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